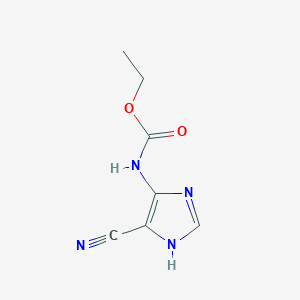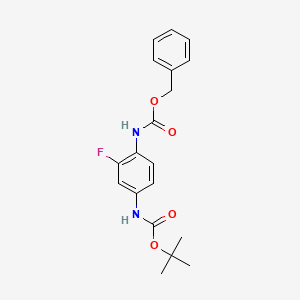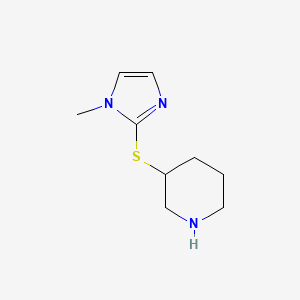
(2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone is an organic compound with the molecular formula C13H7ClFIO and a molecular weight of 360.55 g/mol . This compound is characterized by the presence of chloro, iodo, and fluoro substituents on a methanone backbone, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone typically involves the reaction of fluorobenzene with 2-chloro-5-iodobenzoic acid . The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions. For instance, the reaction can be performed in dichloromethane at low temperatures (0-5°C) to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of different functionalized methanones .
Scientific Research Applications
(2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets. The chloro, iodo, and fluoro substituents play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone: Similar in structure but with a different position of the fluoro group.
(2-Amino-5-chlorophenyl)(2-fluorophenyl)methanone: Contains an amino group instead of an iodo group.
Uniqueness
(2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C13H7ClFIO |
|---|---|
Molecular Weight |
360.55 g/mol |
IUPAC Name |
(2-chloro-5-iodophenyl)-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C13H7ClFIO/c14-11-6-5-8(16)7-10(11)13(17)9-3-1-2-4-12(9)15/h1-7H |
InChI Key |
NBNWBYBIWFCBOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)I)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-Methoxybenzo[d]oxazol-2-yl)-3-phenyl-2,5-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12943114.png)



![Methyl furo[3,2-b]pyridine-2-carboxylate](/img/structure/B12943132.png)






![2-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxodecanamide](/img/structure/B12943186.png)

